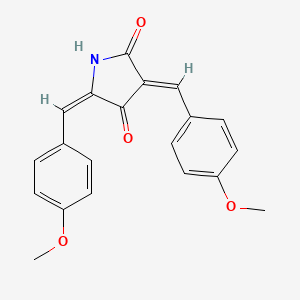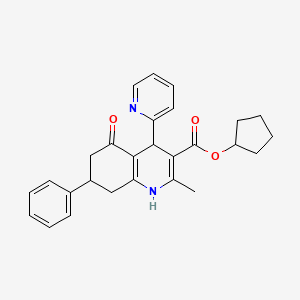
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline, also known as CCMTQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CCMTQ is a tetrahydroquinoline derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Mécanisme D'action
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline exerts its neuroprotective effects through the modulation of several signaling pathways involved in neuronal survival and function. Specifically, this compound activates the PI3K/Akt signaling pathway, which is known to promote neuronal survival and inhibit apoptosis. This compound also inhibits the activity of GSK-3β, a kinase that is involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound also exhibits antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in water can limit its use in certain experimental settings. Additionally, the precise mechanism of action of this compound is still not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
Further research is needed to fully elucidate the mechanism of action of 1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route of this compound for maximum efficacy. Additionally, the development of novel this compound derivatives with improved solubility and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline involves the reaction of 8-methoxy-1,2,3,4-tetrahydroquinoline with cyclopropylcarbonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
1-(cyclopropylcarbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound exhibits neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
cyclopropyl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-12-6-2-4-10-5-3-9-15(13(10)12)14(16)11-7-8-11/h2,4,6,11H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFXHRXVWBSPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)

![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B4982857.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)
![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
